

# Application Note & Protocol: Preparation and Use of JNK-IN-8 Stock Solution

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## Compound of Interest

Compound Name: Jnk-IN-8

Cat. No.: B608245

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**JNK-IN-8** is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[1] It targets JNK1, JNK2, and JNK3 with high selectivity.[1][2] The inhibitor functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNKs, thereby blocking the phosphorylation of downstream substrates like c-Jun.[3] This application note provides a detailed protocol for the preparation of **JNK-IN-8** stock solutions using Dimethyl Sulfoxide (DMSO) and outlines a general procedure for its application in cell-based assays.

## Physicochemical and Inhibitory Properties

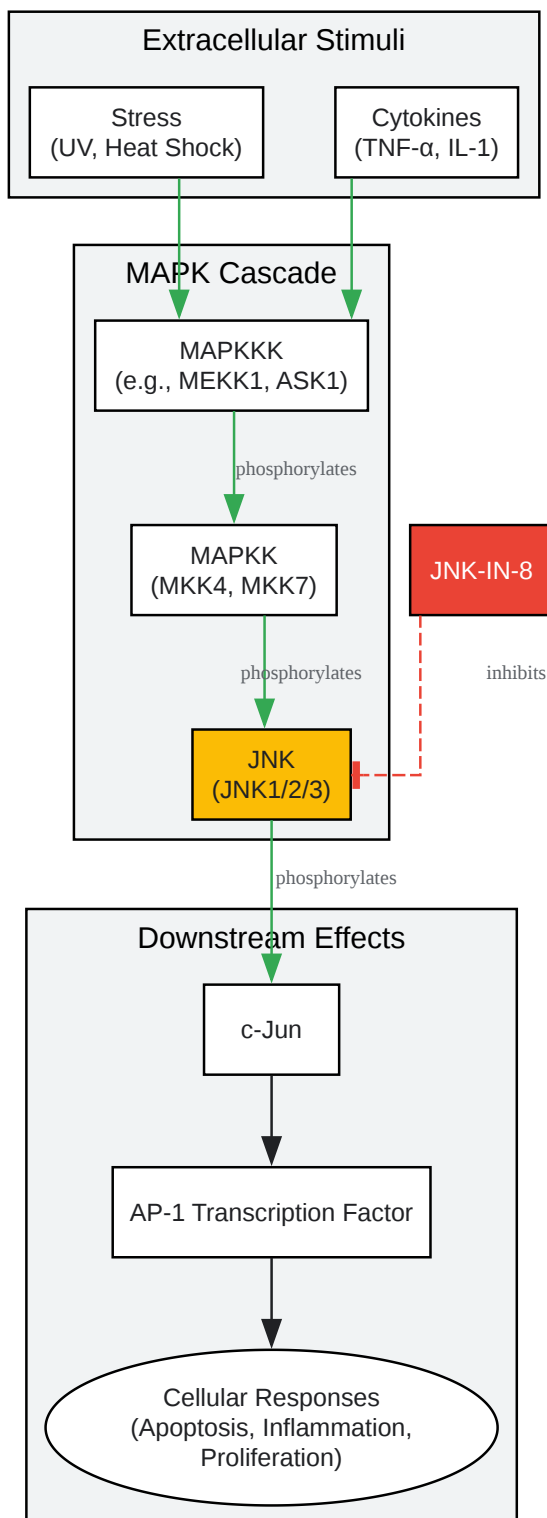
**JNK-IN-8** is typically supplied as a pale-yellow powder.[1] Its key properties and inhibitory concentrations are summarized below.

| Property                | Value   | Reference |
|-------------------------|---|-----------|
| Molecular Weight        | 507.59 g/mol  | [2][4][5] |
| Chemical Formula        | C <sub>29</sub> H <sub>29</sub> N <sub>7</sub> O <sub>2</sub> | [1][6]    |
| CAS Number              | 1410880-22-6  | [1][2][5] |
| Purity                  | ≥ 98%   | [1][4]    |
| Appearance              | Pale-yellow powder  | [1]       |
| IC <sub>50</sub> (JNK1) | 4.67 nM   | [1][2]    |
| IC <sub>50</sub> (JNK2) | 18.7 nM   | [1][2]    |
| IC <sub>50</sub> (JNK3) | 0.98 nM - 1 nM  | [1][2][7] |

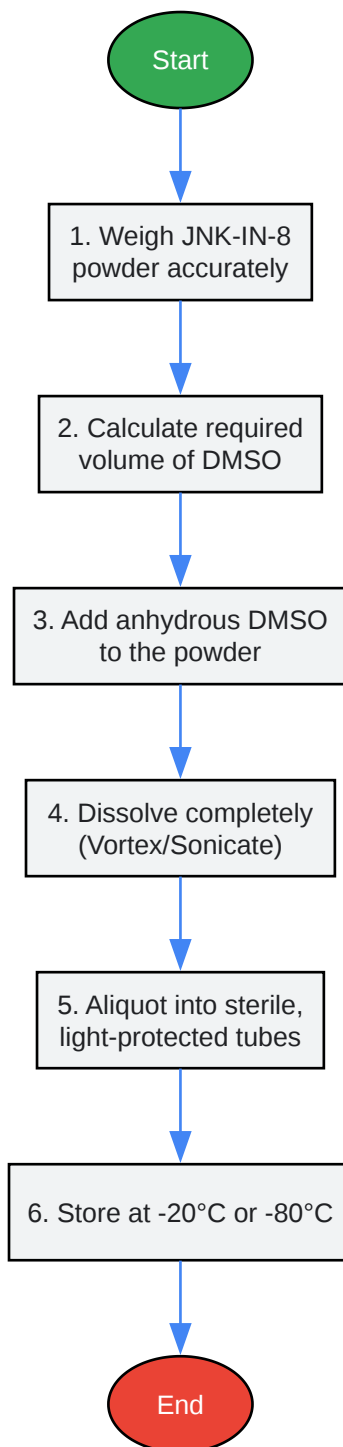
## JNK Signaling Pathway and JNK-IN-8 Mechanism of Action

The following diagram illustrates a simplified JNK signaling cascade and the point of inhibition by **JNK-IN-8**. Extracellular stimuli activate a cascade of protein kinases, leading to the activation of JNK, which in turn phosphorylates transcription factors like c-Jun to elicit cellular responses. **JNK-IN-8** directly and irreversibly inhibits JNK activity.

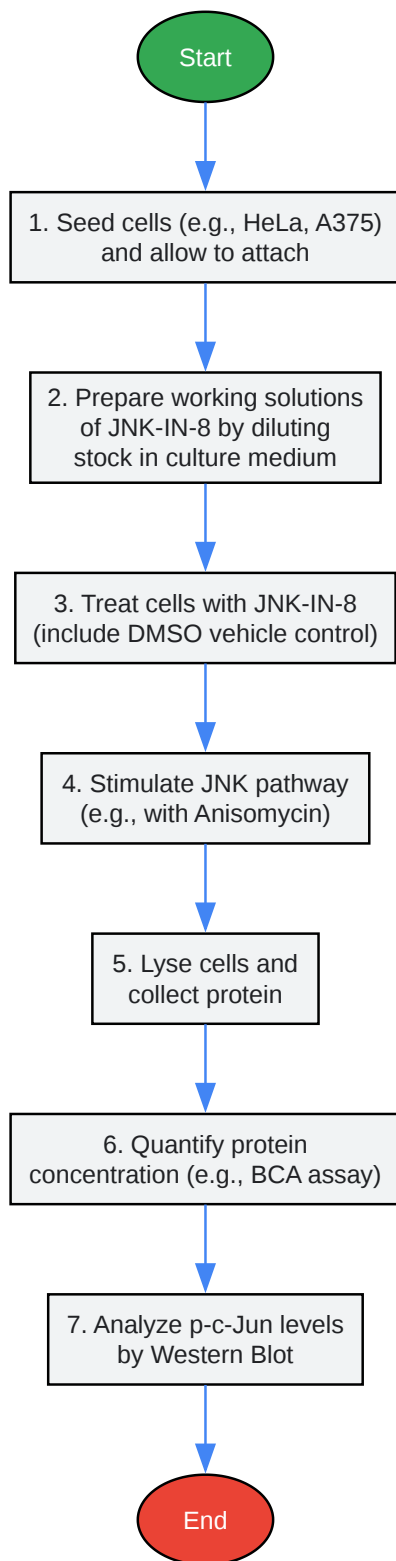
## Simplified JNK Signaling Pathway



## Workflow for JNK-IN-8 Stock Solution Preparation



## Workflow for a Cell-Based JNK Inhibition Assay

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